molecular formula C20H14N2O5 B3615607 2-(anilinocarbonyl)phenyl 4-nitrobenzoate

2-(anilinocarbonyl)phenyl 4-nitrobenzoate

Cat. No. B3615607
M. Wt: 362.3 g/mol
InChI Key: DVJKXRSYXXDAOQ-UHFFFAOYSA-N
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Description

2-(Anilinocarbonyl)phenyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of 4-nitrobenzoic acid and has a molecular formula of C20H15N2O5. This compound is of great interest to scientists due to its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate involves its ability to bind to biological molecules such as proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of these molecules.
Biochemical and Physiological Effects
Studies have shown that this compound has no significant biochemical or physiological effects on living organisms. This makes it an ideal compound for use in scientific research as it does not interfere with the biological processes being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate in lab experiments include its high sensitivity and selectivity for biological molecules, as well as its ease of use. However, the limitations of this compound include its relatively high cost and the need for specialized equipment for its detection.

Future Directions

There are many potential future directions for the use of 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate in scientific research. These include the development of new fluorescent probes for the detection of specific biological molecules, the use of this compound in the development of new materials, and the exploration of its potential applications in medicine and biotechnology.
In conclusion, this compound is a unique and versatile compound that has many potential applications in scientific research. Its ability to bind to biological molecules and its high sensitivity and selectivity make it an ideal compound for the detection and quantification of these molecules. While there are limitations to its use, the potential future directions for this compound are numerous and exciting.

Scientific Research Applications

2-(Anilinocarbonyl)phenyl 4-nitrobenzoate has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. This compound has also been used in the development of new materials such as polymers and nanoparticles.

properties

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-19(21-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-20(24)14-10-12-16(13-11-14)22(25)26/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJKXRSYXXDAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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